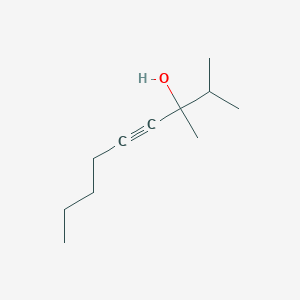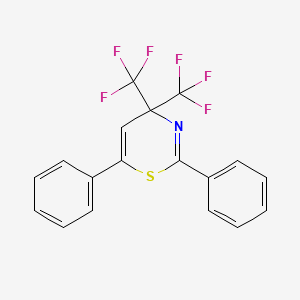
2,6-Diphenyl-4,4-bis(trifluoromethyl)-4H-1,3-thiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diphenyl-4,4-bis(trifluoromethyl)-4H-1,3-thiazine is a chemical compound with the molecular formula C17H11F6N3. It is known for its unique structure, which includes two phenyl groups and two trifluoromethyl groups attached to a thiazine ring. This compound is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenyl-4,4-bis(trifluoromethyl)-4H-1,3-thiazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing phenyl and trifluoromethyl groups in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the thiazine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,6-Diphenyl-4,4-bis(trifluoromethyl)-4H-1,3-thiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The phenyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazine derivatives, while substitution reactions can produce a variety of substituted thiazine compounds.
Scientific Research Applications
2,6-Diphenyl-4,4-bis(trifluoromethyl)-4H-1,3-thiazine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although it is primarily used for research purposes.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2,6-Diphenyl-4,4-bis(trifluoromethyl)-4H-1,3-thiazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenyl-4,4-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine: Similar in structure but differs in the ring system.
2,6-Diphenyl-4-chloropyridine: Contains phenyl groups but has a different substituent and ring structure
Uniqueness
2,6-Diphenyl-4,4-bis(trifluoromethyl)-4H-1,3-thiazine is unique due to its specific combination of phenyl and trifluoromethyl groups attached to a thiazine ring. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
CAS No. |
88656-34-2 |
|---|---|
Molecular Formula |
C18H11F6NS |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
2,6-diphenyl-4,4-bis(trifluoromethyl)-1,3-thiazine |
InChI |
InChI=1S/C18H11F6NS/c19-17(20,21)16(18(22,23)24)11-14(12-7-3-1-4-8-12)26-15(25-16)13-9-5-2-6-10-13/h1-11H |
InChI Key |
AIGPIBFFSUEMNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(N=C(S2)C3=CC=CC=C3)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


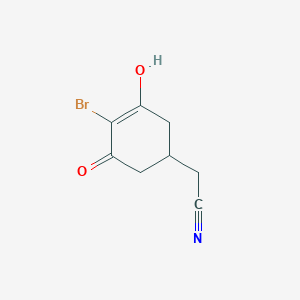
![1-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-3-propylurea](/img/structure/B14383120.png)
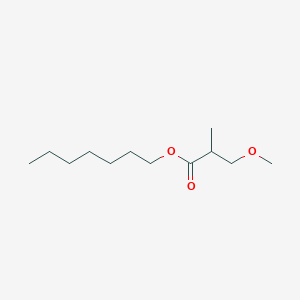
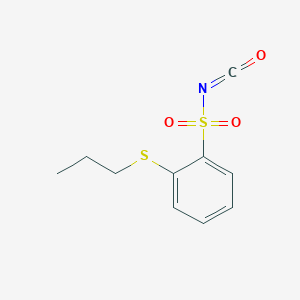
![Dimethyl [(3-methylbut-3-en-2-yl)oxy]propanedioate](/img/structure/B14383146.png)
![5-[(Dimethylamino)methylidene]nonane-4,6-dione](/img/structure/B14383158.png)
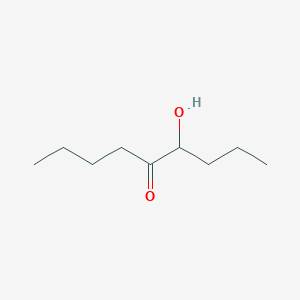
![1-[(Dodecylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383174.png)
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B14383175.png)
![4-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B14383176.png)
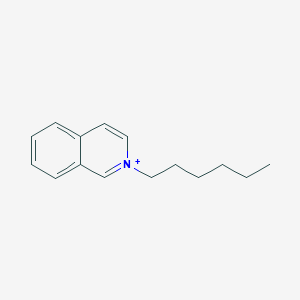

![2-(Acetyloxy)-5-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid](/img/structure/B14383194.png)
